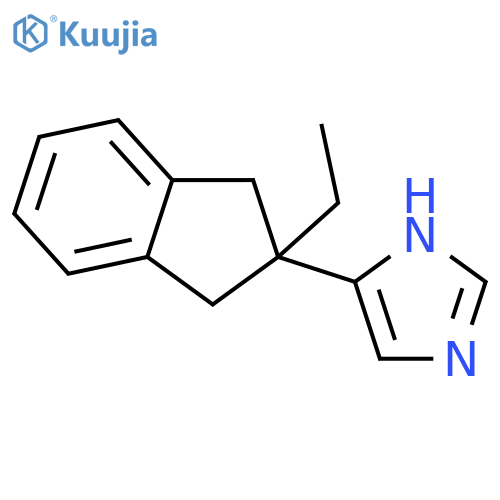Cas no 104054-27-5 (Atipamezole)

Atipamezole structure
商品名:Atipamezole
Atipamezole 化学的及び物理的性質
名前と識別子
-
- Atipamezole
- 4-(2-Ethyl-2-indanyl)imidazole
- 4-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole
- 1H-Imidazole, 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-
- 5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole
- 1H-Imidazole,4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)
- Antisedan
- Atipamezol [Spanish]
- Atipamezolum [Latin]
- MPV1248
- MPV-1248
- UNII-03N9U5JAF6
- MPV 1248
- 03N9U5JAF6
- 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole
- Zeolite, type: ZSM-5
- DSSTox_CID_29061
- DSSTox_RID_83274
- DSSTox_GSID_49135
- antipamezole
- Atipamezolum
- Atipamezol
- C14H16N2
- 4-(
- A26271
- Q413894
- ATIPAMEZOLE [USAN]
- ATIPAMEZOLE [INN]
- Atipamezolum (Latin)
- BDBM81807
- 4719B
- 104054-27-5
- HY-12380A
- Tox21_113005_1
- CS-3390
- PDSP2_001566
- NCGC00182707-03
- SR-01000944943-1
- GTPL12576
- AC-1614
- CAS_104054-27-5
- AS-56282
- ATIPAMEZOLE [MART.]
- CAS-104054-27-5
- s4650
- CHEMBL353972
- DB11481
- SR-01000944943
- Atipamezole (USAN/INN)
- Atipamezole, >=98% (HPLC)
- Tox21_113005
- Antisedan (TN)
- ZEOLITE, TYPE
- NSC_71310
- AKOS015900246
- D03002
- HMS3885F14
- L000823
- ATIPAMEZOLE [MI]
- NS00069974
- J-513300
- AMY10902
- BCP02215
- NCGC00182707-02
- 4-(2-ethyl-2-indanyl)imidazole.
- DTXCID9029061
- SCHEMBL304971
- AKOS032960366
- Atipamezole [USAN:INN:BAN]
- PDSP1_001582
- NS00134266
- MFCD00864502
- Atipamezole Base
- 308081-08-5
- ATIPAMEZOLE (MART.)
- DTXSID2049135
- NCGC00182707-01
- FT-0603697
- CCG-266667
- A11849
- 1H-imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-; 4-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole; 5-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole
- 4-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole; MPV 1248
- CHEBI:230832
- GLXC-25083
- Atipamezole?
- A3259
- BRD-K39252998-003-01-5
-
- MDL: MFCD00864502
- インチ: 1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16)
- InChIKey: HSWPZIDYAHLZDD-UHFFFAOYSA-N
- ほほえんだ: N1([H])C([H])=NC([H])=C1C1(C([H])([H])C([H])([H])[H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2C1([H])[H]
計算された属性
- せいみつぶんしりょう: 212.13100
- どういたいしつりょう: 212.131
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 色と性状: 灰白色至淡 黄色晶体粉末
- 密度みつど: 1.115
- ふってん: 367.1°C at 760 mmHg
- フラッシュポイント: 178 °C
- 屈折率: 1.594
- ようかいど: DMSO: ≥30mg/mL
- PSA: 28.68000
- LogP: 2.85630
- ようかいせい: DMSO: ≥30mg/mL
Atipamezole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H317-H319
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Atipamezole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC8925-100 mg |
Atipamezole |
104054-27-5 | 100mg |
$350.0 | 2022-03-01 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027581-250mg |
Atipamezole |
104054-27-5 | 98% | 250mg |
¥187 | 2023-09-11 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A132977-250mg |
Atipamezole |
104054-27-5 | ≥98% (HPLC) | 250mg |
¥203.90 | 2023-09-04 | |
| TRC | A790095-5mg |
Atipamezole |
104054-27-5 | 5mg |
$ 92.00 | 2023-04-19 | ||
| BAI LING WEI Technology Co., Ltd. | 1213437-1G |
Atipamezole, 98%, a synthetic α2-adrenoceptor antagonist with a Ki of 1.6 nM |
104054-27-5 | 98% | 1G |
¥ 1893 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6766-5 mg |
Atipamezole |
104054-27-5 | 98.0% | 5mg |
¥410.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6766-1 mL * 10 mM (in DMSO) |
Atipamezole |
104054-27-5 | 98.0% | 1 mL * 10 mM (in DMSO) |
¥410.00 | 2022-04-26 | |
| MedChemExpress | HY-12380A-10mM*1mLinDMSO |
Atipamezole |
104054-27-5 | 99.48% | 10mM*1mLinDMSO |
¥858 | 2022-05-18 | |
| BAI LING WEI Technology Co., Ltd. | S18DC8925-1g |
Atipamezole-10 mM * 1 mL in DMSO |
104054-27-5 | ≥98% | 1g |
¥11200 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J07A3259-10mg |
Atipamezole |
104054-27-5 | 98.0%(GC) | 10mg |
¥535 | 2023-11-24 |
Atipamezole 関連文献
-
Jo?o Conde,Furong Tian,Yulan Hernandez,Chenchen Bao,Pedro V. Baptista,Daxiang Cui,Tobias Stoeger,Jesus M. de la Fuente Nanoscale 2015 7 9083
-
Takumi Takahashi,Reina Kamiyoshihara,Yurika Otoki,Junya Ito,Shunji Kato,Takuji Suzuki,Shinji Yamashita,Takahiro Eitsuka,Ikuo Ikeda,Kiyotaka Nakagawa Food Funct. 2020 11 8068
-
Yu Sun,Heike Helmholz,Olga Will,Timo Damm,Bj?rn Wiese,Monika Luczak,Eva Peschke,Bérengère Luthringer-Feyerabend,Thomas Ebel,Jan-Bernd H?vener,Claus-Christian Glüer,Regine Willumeit-R?mer Biomater. Sci. 2022 10 1532
-
Susanne Kimeswenger,Barbara Sterniczky,Anne Kramer,Katharina Tillmann,Jutta Gamper,Dagmar Foedinger,Peter Petzelbauer,Christian Jantschitsch Photochem. Photobiol. Sci. 2019 18 129
-
Susanne Kimeswenger,Barbara Sterniczky,Anne Kramer,Katharina Tillmann,Jutta Gamper,Dagmar Foedinger,Peter Petzelbauer,Christian Jantschitsch Photochem. Photobiol. Sci. 2019 18 129
104054-27-5 (Atipamezole) 関連製品
- 104075-48-1(Atipamezole hydrochloride)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:104054-27-5)Atipamezole

清らかである:99%
はかる:50mg
価格 ($):348.0